molecular formula C19H23N5OS B2913150 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1226445-64-2

4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2913150
CAS No.: 1226445-64-2
M. Wt: 369.49
InChI Key: FPONKOOSWJNXRP-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is an organic compound with the molecular formula C19H23N5OS and a molecular weight of 369.5 g/mol . Its structure integrates two pharmacologically significant heterocyclic systems: a 1-methyl-1H-benzimidazole and a thiophene, linked via a piperazine-1-carboxamide core. The benzimidazole moiety is a privileged structure in medicinal chemistry, known as a bioisostere of naturally occurring nucleotides, which allows it to interact with a variety of biological polymers such as enzymes and receptors . This structural feature is found in compounds with a wide array of documented research applications, including antimicrobial, anticancer, and anthelmintic activities . Furthermore, benzimidazole derivatives have been extensively investigated as corrosion inhibitors for metals in acidic environments, demonstrating high efficiency by adsorbing to the metal surface . The specific combination of a benzimidazole core with a piperazine carboxamide linker is a structural motif also explored in the design of potential biochemical probes, such as neuronal nitric oxide synthase (nNOS) inhibitors for neuroprotection research . This compound is supplied as a high-purity solid for research purposes. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-[(1-methylbenzimidazol-2-yl)methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-22-17-7-3-2-6-16(17)21-18(22)14-23-8-10-24(11-9-23)19(25)20-13-15-5-4-12-26-15/h2-7,12H,8-11,13-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPONKOOSWJNXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several key components that contribute to its biological activity:

  • Benzimidazole moiety : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
  • Piperazine ring : Often associated with central nervous system activity and used in various therapeutic agents.
  • Thiophene group : Contributes to the compound's lipophilicity and may enhance biological interactions.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Tyrosine Kinases : Compounds derived from benzimidazole structures have been shown to inhibit various tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression .
  • Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic factors (e.g., caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest, preventing cancer cells from proliferating .

Biological Activity Data

A summary of the biological activity of this compound is presented below:

Activity TypeAssay TypeResultReference
CytotoxicityMTT AssayIC50 values < 25 µM
Apoptosis InductionFlow CytometryIncreased Annexin V+ cells
Tyrosine Kinase InhibitionEnzyme Inhibition AssaySignificant inhibition (IC50 < 50 µM)
Cell Cycle ArrestCell Cycle AnalysisG0/G1 phase accumulation

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • HepG2 Liver Cancer Model : A study demonstrated that a benzimidazole derivative induced significant apoptosis in HepG2 liver cancer cells, suggesting potential for therapeutic development in hepatocellular carcinoma .
  • TRPV4 Antagonism : Research on TRPV4 antagonists showed that modifications to the benzimidazole structure could yield selective antagonists with potential applications in pain management and inflammatory diseases .
  • Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathways .

Comparison with Similar Compounds

Structural Comparisons

Core Scaffolds and Substituent Variations

  • Compound A : 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide (CAS: 1226431-13-5)
    • Substituent: m-Tolyl (methylphenyl) group instead of thiophen-2-ylmethyl.
    • Molecular Weight: 349.4 g/mol; Formula: C₂₀H₂₃N₅O .
  • Compound B : 4-Nitroimidazole-piperazinyl-triazole hybrids (e.g., 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine)
    • Substituent: Pyridine and nitroimidazole moieties.
    • Key Features: Nitro groups enhance redox activity, relevant for antiparasitic applications .
  • Compound C: PARP-1 inhibitors (e.g., 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide) Substituent: Thienoimidazole and bromobenzyl groups. Activity: PARP-1 inhibition (IC₅₀: <1 μM) due to bromine’s electron-withdrawing effects .

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Benzimidazole-piperazine Thiophen-2-ylmethyl ~375 (estimated) ~3.2
Compound A Benzimidazole-piperazine m-Tolyl 349.4 3.8
Compound B Nitroimidazole-piperazine Pyridine, nitro 378–463 2.1–4.0
Compound C Thienoimidazole-piperazine Bromobenzyl 524.1 4.5

*LogP values estimated using computational tools (e.g., ChemDraw).

Spectroscopic and Analytical Data
  • Target Compound : Expected ¹H-NMR peaks: δ 3.2–3.6 ppm (piperazine CH₂), δ 7.2–7.8 ppm (benzimidazole and thiophene aromatic protons). ESI-HRMS would confirm molecular ion peaks (e.g., [M+H]+ at m/z 376.1) .
  • Compound B : ¹H-NMR: δ 2.28 ppm (CH₃), δ 5.08 ppm (CH₂Ph), δ 7.1–8.1 ppm (aromatic protons) .
  • Compound C : ¹³C-NMR: δ 159.0 ppm (C=O), δ 134.6 ppm (Br-C aromatic) .

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